molecular formula C10H6FNO2 B1493749 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one CAS No. 1259438-57-7

7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one

Cat. No.: B1493749
CAS No.: 1259438-57-7
M. Wt: 191.16 g/mol
InChI Key: JTBIXHQSVVXUOA-UHFFFAOYSA-N
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Description

7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one is a fluorinated quinoline derivative with notable biological and pharmaceutical properties. This compound is characterized by the presence of a fluorine atom at the 7-position, a hydroxyl group at the 4-position, and a methyl group at the 3-position on the quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one typically involves the following steps:

  • Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate reaction conditions.

  • Hydroxylation and Methylation: The hydroxyl group at the 4-position can be introduced using oxidizing agents like hydrogen peroxide or osmium tetroxide, while methylation at the 3-position can be performed using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using agents like potassium permanganate or chromic acid to introduce additional functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halides, amines, methyl iodide, dimethyl sulfate.

Major Products Formed:

  • Oxidation: Quinone derivatives, hydroxylated quinolines.

  • Reduction: Reduced quinoline derivatives.

  • Substitution: Halogenated or alkylated quinolines.

Scientific Research Applications

7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one has found applications in various fields:

  • Chemistry: Used as a building block in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one is similar to other fluorinated quinolines, such as 7-fluoroquinoline and 4-hydroxyquinoline. its unique combination of fluorine, hydroxyl, and methyl groups imparts distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in research and development.

Comparison with Similar Compounds

  • 7-Fluoroquinoline

  • 4-Hydroxyquinoline

  • 3-Methylquinoline

Properties

CAS No.

1259438-57-7

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

7-fluoro-3-methylidene-1H-quinoline-2,4-dione

InChI

InChI=1S/C10H6FNO2/c1-5-9(13)7-3-2-6(11)4-8(7)12-10(5)14/h2-4H,1H2,(H,12,14)

InChI Key

JTBIXHQSVVXUOA-UHFFFAOYSA-N

SMILES

C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O

Canonical SMILES

C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O

Origin of Product

United States

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